N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
Overview
Description
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Synthesis and Structural Characterization
- Researchers have designed and synthesized various acetamide derivatives, including N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, to explore their chemical structures and properties. For instance, a study focused on the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, characterized by 1H NMR, IR, and MS, indicating the compound's potential in material science and pharmaceuticals (Yang Jing, 2010).
2. Biological Evaluation for Antioxidant, Analgesic, and Anti-Inflammatory Activities
- Some derivatives of this compound have been evaluated for biological activities. For example, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide showed significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, demonstrating its potential in therapeutic applications (P. Nayak et al., 2014).
3. Antimicrobial and Anticholinesterase Activities
- Studies have synthesized and evaluated this compound derivatives for antimicrobial and anticholinesterase activities. One such study found that thiazole derivatives exhibited significant antifungal activity against Candida parapsilosis, highlighting their potential in developing new antimicrobial agents (L. Yurttaş et al., 2015).
4. Anticancer Potential
- Research into this compound derivatives includes evaluating their anticancer properties. For example, studies on 5-methyl-4-phenyl thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential in cancer treatment (A. Evren et al., 2019).
5. Cognitive and Memory Enhancement
- Some derivatives of this compound have been studied for their potential to enhance cognitive and memory abilities. A study involving the synthesis and evaluation of such compounds found positive effects on memory ability in mice, suggesting applications in neurology and cognitive science (Li Ming-zhu, 2008).
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJHMETYGMTLOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.